5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Description
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (C₉H₇BrN₂O₂S, MW: 303.13 g/mol) is a heterocyclic compound featuring a brominated furan ring linked via a carboxamide group to a 5-methyl-substituted 1,3-thiazole moiety. The compound’s synthesis typically involves coupling 5-bromofuran-2-carboxylic acid with 5-methyl-1,3-thiazol-2-amine under standard amidation conditions .
Properties
IUPAC Name |
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-5-4-11-9(15-5)12-8(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZPKRCSYQLBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 5-methyl-1,3-thiazol-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the thiazole and furan rings.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent due to its structural characteristics that may confer various biological activities:
-
Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. For instance, related compounds have shown high inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
Compound Target Bacteria Inhibition Zone (mm) Compound A Staphylococcus aureus 33.26 Compound B Bacillus subtilis 36.44 Compound C Escherichia coli Not effective - Anticancer Properties : The compound's unique structure may allow it to interact with specific molecular targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines .
- Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, inhibiting their function and leading to reduced bacterial growth or cancer cell proliferation. Understanding these interactions is crucial for drug development.
Biological Studies
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide can serve as a valuable probe in biological research:
- Enzyme Inhibition Studies : The compound can be utilized to investigate the inhibition of specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.
- Receptor Binding Assays : It can be employed in studies assessing how compounds interact with biological receptors, which is essential for understanding drug-receptor dynamics.
Materials Science
The electronic properties of this compound make it a candidate for applications in materials science:
- Organic Electronics : The compound may be explored for use in organic electronic devices due to its conductive properties.
- Advanced Materials Development : Its unique chemical structure could lead to new materials with tailored properties for specific applications.
Case Studies
Recent studies have highlighted the compound's potential across various applications:
- A study published in Wiley Online Library demonstrated the synthesis and characterization of related thiosemicarbazone derivatives with notable antibacterial activity against Staphylococcus aureus, suggesting that structural modifications can enhance efficacy .
- Research on thiazole derivatives has shown promise in anticancer applications, indicating that similar compounds may also exhibit significant antiproliferative effects .
- In a comparative study involving various thiadiazole derivatives, researchers found that modifications to the molecular structure led to varying degrees of biological activity, emphasizing the importance of chemical diversity in drug development .
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituents on the Thiazole Ring
The 5-methyl group on the thiazole ring distinguishes the target compound from analogs with alternative substituents:
Variations in the Furan/Thiophene Core
Carboxamide-Linked Modifications
Table 1: Key Properties of Selected Analogs
Implications for Drug Design
- Bromine Positioning: The 5-bromo substituent on furan may enhance halogen bonding with targets, a feature absent in non-halogenated analogs .
- Heterocycle Swapping : Replacing thiazole with imidazopyridine or oxadiazole introduces diverse pharmacophoric features, enabling targeting of distinct enzyme families .
Biological Activity
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by relevant research findings and data.
- Molecular Formula : C₁₃H₁₂BrN₃O
- Molecular Weight : 287.13 g/mol
- MDL Number : MFCD00454533
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit notable anticancer properties. The presence of the thiazole ring in this compound suggests potential cytotoxic effects against various cancer cell lines.
-
Topoisomerase Inhibition :
- A study highlighted the importance of topoisomerase I as a target for anticancer drugs. Compounds similar to this compound showed inhibition of topoisomerase I, leading to cytotoxicity in human lymphoblastoma cells. The presence of lipophilic substituents at specific positions enhanced this activity significantly .
- Cytotoxicity Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Formation Inhibition :
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between functionalized furan-2-carboxylic acid derivatives and 5-methyl-1,3-thiazol-2-amine. A typical approach involves activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimide coupling agents) to form an acyl chloride or active ester, followed by nucleophilic substitution with the thiazole amine. For example, Method B (as described for analogous compounds) employs DMAP-catalyzed coupling in anhydrous solvents like DMF or acetonitrile, yielding products with ~44–75% efficiency after purification by column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the substitution pattern and connectivity. Key signals include the thiazole proton (δ ~8.6 ppm for H adjacent to nitro/bromo groups) and furan protons (δ ~6.8–7.7 ppm) .
- HRMS : Validates molecular formula accuracy (e.g., [M+H]+ ion matching calculated m/z within 1 ppm error) .
- FT-IR : Identifies carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and heterocyclic ring vibrations .
Q. What purity assessment protocols are recommended post-synthesis?
- Methodological Answer : Combine thin-layer chromatography (TLC) with HPLC-UV/ELSD for rapid preliminary checks. Final purity validation should use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds. Recrystallization from methanol or DMSO/water mixtures is effective for isolating high-purity crystals .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt, DCC) to reduce side reactions.
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize byproduct formation.
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to accelerate coupling while avoiding decomposition .
- Workflow Integration : Use flow chemistry for continuous processing, improving reproducibility and scalability .
Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent MIC testing conditions (pH, inoculum size, growth media). For example, pH-dependent activity variations (as seen in thiadiazole derivatives) require buffered assays .
- Biofilm vs. Planktonic Assays : Distinguish between static (MIC) and dynamic (MBEC) susceptibility profiles.
- Resistance Profiling : Combine genomic analysis (e.g., efflux pump expression) with time-kill studies to clarify mechanism-driven discrepancies .
Q. How do structural modifications at the furan or thiazole rings influence anticancer activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Bromine at the furan 5-position enhances electrophilicity, improving DNA intercalation or topoisomerase inhibition.
- Thiazole Substitutions : Methyl groups at the thiazole 5-position (vs. nitro in analogues) reduce cytotoxicity but improve solubility, as shown in SAR studies of N-(5-R-benzyl-1,3-thiazol-2-yl)furan carboxamides .
- Computational Modeling : Use DFT calculations to predict binding affinities to targets like tubulin or kinases, guiding rational design .
Q. What experimental designs are recommended for elucidating the mechanism of action?
- Methodological Answer :
- Target Identification : Employ thermal proteome profiling (TPP) or affinity chromatography with a biotinylated derivative.
- Pathway Analysis : Combine RNA-seq with metabolomics (e.g., GC-MS) to map oxidative stress or apoptosis pathways in treated cell lines.
- In Silico Docking : Validate hypotheses using crystal structures of homologous enzymes (e.g., PFOR in anaerobic microbes) .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify genetic profiles (e.g., STR profiling) to rule out cross-contamination.
- Microenvironment Mimicry : Test under hypoxic vs. normoxic conditions, as thiazole derivatives often show oxygen-dependent activity .
- Dose-Response Curves : Use Hill slope analysis to differentiate cytostatic vs. cytotoxic effects .
Q. What statistical approaches validate the significance of SAR trends?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
